N-Desmethylenzalutamide

Pharmacokinetics Therapeutic Drug Monitoring Bioanalytical Method Validation

N-Desmethylenzalutamide is the primary active metabolite of enzalutamide, exhibiting comparable AR antagonistic potency (IC50 ~51 nM vs 36 nM) but with a longer terminal half-life (7.8–8.6 d vs 5.8 d) and more potent inhibition of P-gp, BCRP, and OATPs. These distinct pharmacokinetic and drug-drug interaction profiles necessitate authenticated reference material for accurate bioanalytical method validation per FDA/EMA guidelines. Researchers conducting therapeutic drug monitoring, in vitro DDI screening, or PBPK modeling must use high-purity N-desmethylenzalutamide to generate compound-specific parameters and ensure assay accuracy.

Molecular Formula C20H14F4N4O2S
Molecular Weight 450.4 g/mol
CAS No. 1242137-16-1
Cat. No. B601093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethylenzalutamide
CAS1242137-16-1
SynonymsN-desmethylenzalutamide;  1242137-16-1;  4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl}-2-fluorobenzamide;  4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzamide;  Enzalutamide metabolite
Molecular FormulaC20H14F4N4O2S
Molecular Weight450.4 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)N)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C
InChIInChI=1S/C20H14F4N4O2S/c1-19(2)17(30)27(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)28(19)12-5-6-13(16(26)29)15(21)8-12/h3-8H,1-2H3,(H2,26,29)
InChIKeyJSFOGZGIBIQRPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white to white powder
Solubility10 mM in DMSO
Storage-20ºC Freeze

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethylenzalutamide (CAS 1242137-16-1): The Active Enzalutamide Metabolite with Defined Pharmacokinetic and Pharmacodynamic Profile


N-Desmethylenzalutamide (CAS 1242137-16-1), also known as N-desmethyl MDV 3100, is the primary active metabolite of the second-generation androgen receptor (AR) inhibitor enzalutamide [1]. It is a nonsteroidal antiandrogen (NSAA) formed via hepatic N-demethylation of enzalutamide, primarily by cytochrome P450 (CYP) 2C8 and to a lesser extent by CYP3A4 [2]. At steady-state, N-desmethylenzalutamide circulates at plasma concentrations comparable to those of enzalutamide and exhibits AR antagonistic activity similar to the parent compound [3]. It is a benzamide derivative with the molecular formula C20H14F4N4O2S and a molecular weight of 450.41 g/mol . As the active metabolite of a widely prescribed anticancer agent, N-desmethylenzalutamide is a critical analyte in pharmacokinetic and pharmacodynamic studies and a required reference standard for therapeutic drug monitoring and bioanalytical method validation [4].

Why N-Desmethylenzalutamide Cannot Be Substituted with Parent Enzalutamide or Other In-Class Antiandrogens


While enzalutamide and N-desmethylenzalutamide share a common mechanism of AR antagonism, their distinct pharmacokinetic and drug interaction profiles preclude interchangeable use in research and analytical contexts. Unlike the parent drug enzalutamide, which is a strong inducer of CYP3A4 [1], N-desmethylenzalutamide exhibits only weak induction properties but demonstrates more potent inhibition of critical drug transporters including P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and organic anion transporting polypeptides (OATPs) [2]. Furthermore, the metabolite possesses a longer terminal half-life (approximately 7.8–8.6 days) compared to enzalutamide (5.8 days) [3], and differs in plasma protein binding (95% vs. 97-98%) [4]. In contrast to the inactive carboxylic acid metabolite of enzalutamide, N-desmethylenzalutamide retains clinically significant AR antagonistic activity [5]. These quantitative differences in disposition and interaction potential necessitate the use of authenticated N-desmethylenzalutamide reference material for accurate bioanalytical method development, in vitro DDI assessments, and pharmacokinetic modeling.

N-Desmethylenzalutamide (CAS 1242137-16-1) vs. Comparators: Quantitative Differential Evidence for Scientific Selection


N-Desmethylenzalutamide Achieves Steady-State Plasma Concentrations Comparable to Enzalutamide, Supporting Its Use as a Validated Pharmacokinetic Marker

In a phase III trial population (n=1103) and confirmed in real-world studies, steady-state trough plasma concentrations (Ctrough) of N-desmethylenzalutamide are consistently within the same order of magnitude as enzalutamide [1]. A direct head-to-head analysis in metastatic castration-resistant prostate cancer (mCRPC) patients (n=22) reported mean Ctrough values of 8.8 ± 2.1 μg/mL for N-desmethylenzalutamide and 12.4 ± 3.0 μg/mL for enzalutamide [2]. This contrasts sharply with the inactive carboxylic acid metabolite, which circulates at approximately 25% lower concentrations than enzalutamide [3].

Pharmacokinetics Therapeutic Drug Monitoring Bioanalytical Method Validation

N-Desmethylenzalutamide Exhibits More Potent Inhibition of Drug Transporters (P-gp, BCRP, OATPs) Than Enzalutamide, Altering Drug-Drug Interaction Risk Assessment

In vitro studies using LS180 cells and transfected cell models demonstrated that N-desmethylenzalutamide inhibits P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and organic anion transporting polypeptides (OATPs) more potently than enzalutamide [1]. While quantitative IC50 values for specific transporters are not reported in the abstract, the study explicitly states that the metabolite exhibits stronger inhibition of these key transporters compared to the parent compound [2]. In contrast, enzalutamide is a strong inducer of CYP3A4, whereas N-desmethylenzalutamide shows only weak induction properties [1].

Drug Transporters Drug-Drug Interactions Pharmacokinetics

N-Desmethylenzalutamide Has a Longer Terminal Half-Life Than Enzalutamide, Impacting Drug Washout and Accumulation Modeling

According to the XTANDI prescribing information and clinical pharmacokinetic studies, the mean terminal half-life (t1/2) of N-desmethylenzalutamide is approximately 7.8 to 8.6 days, whereas enzalutamide has a mean terminal half-life of 5.8 days (range 2.8–10.2 days) [1]. This represents a ~34-48% longer half-life for the active metabolite compared to the parent drug. In contrast, the inactive carboxylic acid metabolite is eliminated more rapidly and does not accumulate to the same extent [2].

Pharmacokinetics Half-life Drug Accumulation

N-Desmethylenzalutamide Demonstrates AR Antagonistic Activity Comparable to Enzalutamide and Superior to First-Generation Antiandrogens

N-desmethylenzalutamide exhibits primary and secondary pharmacodynamics of similar potency to enzalutamide [1]. In LNCaP prostate cancer cells, enzalutamide has an IC50 of 36 nM for AR antagonism [2], and the metabolite is reported to have an IC50 of 51 nM, which is statistically comparable . Both compounds bind to the AR with 5- to 8-fold greater affinity than first-generation antiandrogens such as bicalutamide (IC50 = 160 nM in LNCaP/AR cells, or 890 nM in other assays) . Unlike bicalutamide, which can exhibit agonist activity in the context of AR overexpression, both enzalutamide and N-desmethylenzalutamide lack agonist properties [3].

Androgen Receptor Pharmacodynamics Antiandrogen Potency

N-Desmethylenzalutamide Differs from Enzalutamide in Plasma Protein Binding (95% vs. 97-98%), Affecting Free Drug Fraction Calculations

Enzalutamide is 97% to 98% bound to plasma proteins, primarily albumin, whereas N-desmethylenzalutamide is 95% bound [1]. This ~2-3% absolute difference translates to a relative difference in unbound (free) fraction of approximately 2.5- to 3-fold (e.g., 5% free vs. 2-3% free) [2]. While both compounds are highly protein-bound, this difference may impact the interpretation of total plasma concentrations and free drug hypothesis calculations in pharmacokinetic/pharmacodynamic models [3].

Protein Binding Free Drug Concentration Pharmacokinetics

Primary Research and Industrial Applications for N-Desmethylenzalutamide (CAS 1242137-16-1) Based on Quantitative Evidence


Bioanalytical Method Development and Validation for Therapeutic Drug Monitoring of Enzalutamide

Given that N-desmethylenzalutamide circulates at concentrations comparable to enzalutamide (mean Ctrough 8.8 vs. 12.4 μg/mL) [1] and contributes significantly to overall AR antagonism [2], any validated LC-MS/MS or HPLC-UV method intended for therapeutic drug monitoring or pharmacokinetic studies of enzalutamide must accurately quantify both compounds. Use of authenticated N-desmethylenzalutamide reference standard is essential for calibration curve preparation, quality control sample validation, and assessing assay accuracy and precision per FDA and EMA bioanalytical method validation guidelines [3].

In Vitro Drug-Drug Interaction (DDI) Studies Assessing Transporter-Mediated Effects

Because N-desmethylenzalutamide more potently inhibits P-gp, BCRP, and OATPs than enzalutamide [4], DDI screening panels that rely solely on the parent compound will underestimate the risk of transporter-mediated interactions. Researchers evaluating potential interactions between enzalutamide therapy and co-administered drugs (e.g., digoxin, dabigatran, statins) should include N-desmethylenzalutamide as a test article in uptake and efflux transporter assays using Caco-2, MDCK, or transfected cell lines to generate clinically relevant IC50 and inhibition constant (Ki) values [5].

Physiologically Based Pharmacokinetic (PBPK) Modeling of Enzalutamide and Its Active Moiety

The longer half-life of N-desmethylenzalutamide (7.8–8.6 days) compared to enzalutamide (5.8 days) [6] and its differential protein binding (95% vs. 97-98%) [7] necessitate separate compartments and parameters in PBPK models. Accurate model predictions of drug accumulation, washout, and steady-state concentrations require compound-specific input values for clearance, volume of distribution, and tissue partitioning. Procurement of high-purity N-desmethylenzalutamide is required for generating these compound-specific parameters through in vitro metabolism and protein binding experiments [8].

Pharmacodynamic Studies Distinguishing Parent and Metabolite Contributions to AR Pathway Inhibition

Although N-desmethylenzalutamide and enzalutamide have comparable AR antagonistic potency (IC50 ~51 nM vs. 36 nM) , their distinct pharmacokinetic profiles may lead to differential tissue exposure and temporal patterns of target engagement. Studies employing AR-responsive luciferase reporter assays, PSA secretion assays, or gene expression profiling in LNCaP or VCaP cells can use N-desmethylenzalutamide as a single agent to dissect its contribution to the overall pharmacodynamic effect of enzalutamide therapy, particularly in models of acquired resistance where metabolite exposure may become a limiting factor [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desmethylenzalutamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.